molecular formula C15H18N2OS B2390630 [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine CAS No. 1314886-98-0

[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine

Cat. No.: B2390630
CAS No.: 1314886-98-0
M. Wt: 274.38
InChI Key: NCCMJENTBCOPQF-UHFFFAOYSA-N
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Description

[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine is a complex organic compound that features a thiazole ring, a tetrahydropyran ring, and a methanamine group

Mechanism of Action

Target of Action

These include various enzymes, receptors, and proteins involved in critical biological processes . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

They can act as inhibitors, activators, or modulators, depending on the specific target and the nature of the interaction . The presence of the phenyl and oxan groups in this compound could potentially influence its mode of action.

Biochemical Pathways

These include pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis . The specific pathways affected by this compound would depend on its exact targets and mode of action.

Pharmacokinetics

Thiazole derivatives are generally known to have good absorption, distribution, metabolism, and excretion (adme) properties . The presence of the phenyl and oxan groups in this compound could potentially influence its pharmacokinetic properties, including its bioavailability.

Result of Action

These include inducing or inhibiting cell proliferation, modulating oxidative stress, and affecting cell signaling pathways . The specific effects of this compound would depend on its exact targets, mode of action, and biochemical pathways affected.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and enzyme functions .

Medicine

Its structural features enable it to bind to specific receptors or enzymes, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanol
  • (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)amine
  • (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)carboxylic acid

Uniqueness

Compared to similar compounds, [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine stands out due to its methanamine group, which provides additional reactivity and potential for further functionalization. This unique feature enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c16-11-15(6-8-18-9-7-15)14-17-13(10-19-14)12-4-2-1-3-5-12/h1-5,10H,6-9,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCMJENTBCOPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of LiAlH4 (220 mg, 5.9 mmol) in dry THF (10 mL) was added a solution of 4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-carbonitrile (400 mg, 1.47 mmol) in dry THF (10 mL) at 0° C. The reaction mixture was stirred at room temperature for 1 h and then quenched carefully with water and diluted with EtOAc. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography (neutral alumina, eluent 5% MeOH in CHCl3) to afford (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine (150 mg, yield 37%): 1H NMR (400 MHz, CDCl3) δ 7.89-7.91 (m, 2H), 7.48 (s, 1H), 7.33-7.46 (m, 3H), 3.89-3.93 (m, 2H), 3.63-3.69 (m, 2H), 3.03 (s, 2H), 2.30-2.33 (m, 2H), 1.90-1.97 (m, 2H). MS (ESI) m/z: Calculated for C15H18N2OS: 274.11. found: 275.2 (M+H)+.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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